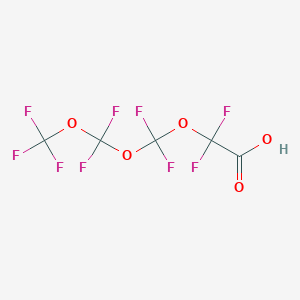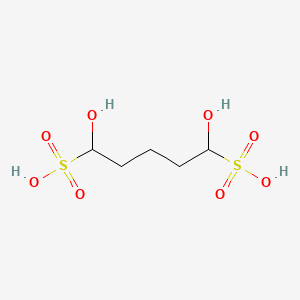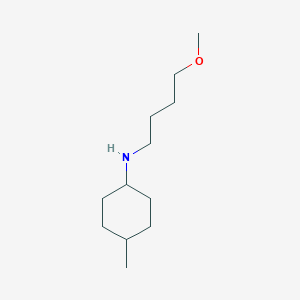![molecular formula C54H46Cl2P2Ru B12091059 [(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)
[(R)-Tol-Binap RuCl benzene]Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-Tol-Binap RuCl benzene]Cl typically involves the reaction of [RuCl2(benzene)]2 with ®-Tol-Binap in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be conducted under various conditions, such as 4 atm/100°C or 100 atm/23°C, to yield the desired complex .
Industrial Production Methods
Industrial production of [®-Tol-Binap RuCl benzene]Cl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[®-Tol-Binap RuCl benzene]Cl primarily undergoes stereoselective hydrogenation reactions. It can also participate in oxidation and substitution reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas (H2) under high pressure and temperature.
Oxidation: Uses oxidizing agents like RuO4.
Substitution: Involves various nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions are optically active compounds, such as methyl-3-hydroxybutanoate from the hydrogenation of methyl acetoacetate .
Scientific Research Applications
[®-Tol-Binap RuCl benzene]Cl has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis to produce chiral compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of [®-Tol-Binap RuCl benzene]Cl involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms in a stereoselective manner. This process is facilitated by the chiral environment provided by the ®-Tol-Binap ligand, which ensures the production of optically active products .
Comparison with Similar Compounds
Similar Compounds
- [®-Binap RuCl benzene]Cl
- [(S)-Binap RuCl benzene]Cl
- Ruthenium(II) chloride
Uniqueness
[®-Tol-Binap RuCl benzene]Cl is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric hydrogenation reactions. Its chiral ligand, ®-Tol-Binap, provides a distinct advantage in producing optically pure compounds compared to other similar ruthenium complexes .
Properties
Molecular Formula |
C54H46Cl2P2Ru |
|---|---|
Molecular Weight |
928.9 g/mol |
IUPAC Name |
benzene;[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium |
InChI |
InChI=1S/C48H40P2.C6H6.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-2-4-6-5-3-1;;;/h5-32H,1-4H3;1-6H;2*1H;/q;;;;+2/p-2 |
InChI Key |
MKUUFQVRNSHAIK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=CC=C1.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)
![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12091005.png)










